Fenretinide glucuronide monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of fenretinide glucuronide monosodium salt involves the glucuronidation of fenretinide. This process typically includes the reaction of fenretinide with glucuronic acid in the presence of a catalyst under controlled conditions. Industrial production methods may involve the use of advanced techniques such as nano-micellar formulations to enhance bioavailability and stability .
化学反应分析
Fenretinide glucuronide monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Fenretinide glucuronide monosodium salt has a wide range of scientific research applications, including:
作用机制
Fenretinide glucuronide monosodium salt exerts its effects through multiple mechanisms. It inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This action is mediated through both retinoid-receptor-dependent and retinoid-receptor-independent pathways . The compound selectively accumulates in breast tissue and is particularly effective in inhibiting mammary carcinogenesis . Additionally, it generates reactive oxygen species (ROS) that contribute to its cytotoxic effects .
相似化合物的比较
Fenretinide glucuronide monosodium salt is unique compared to other similar compounds due to its enhanced bioavailability and stability. Similar compounds include:
Fenretinide: The parent compound, known for its anticancer properties.
All-trans retinoic acid (ATRA): Another retinoid with similar anticancer effects but different mechanisms of action.
N-(4-hydroxyphenyl)retinamide (4-HPR): A synthetic analogue of ATRA with reduced side effects and enhanced efficacy.
This compound stands out due to its ability to induce apoptosis through multiple pathways and its potential for use in advanced drug formulations .
属性
分子式 |
C32H40NNaO8 |
---|---|
分子量 |
589.7 g/mol |
IUPAC 名称 |
sodium;(2S,3S,4S,5R,6S)-6-[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C32H41NO8.Na/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39;/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39);/q;+1/p-1/b9-6+,16-11+,19-8+,20-18+;/t26-,27-,28+,29-,31+;/m0./s1 |
InChI 键 |
SASCRNMSPJBDPA-MIBKJGKNSA-M |
手性 SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)/C)/C.[Na+] |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)C)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。